

Spectroscopic and Synthetic Profile of erythro-Heptane-2,3-diol: A Technical Guide

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Compound of Interest

Compound Name: *Heptane-2,3-diol*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a viable synthetic route for erythro-**heptane-2,3-diol**. Due to the limited availability of experimentally derived public data for this specific stereoisomer, this guide combines established chemical principles, predicted spectroscopic values, and general experimental protocols applicable to the synthesis of erythro-vicinal diols.

Spectroscopic Data

The following tables summarize the predicted and typical spectroscopic data for erythro-**heptane-2,3-diol**. These values are based on spectral database predictions and characteristic values for similar aliphatic diols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data for erythro-**Heptane-2,3-diol** (in CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~3.65 - 3.55	m	1H	H-3
~3.50 - 3.40	m	1H	H-2
~2.50 - 2.00	br s	2H	-OH
~1.50 - 1.20	m	6H	H-4, H-5, H-6
~1.15	d	3H	H-1
~0.90	t	3H	H-7

Table 2: Predicted ^{13}C NMR Spectroscopic Data for erythro-**Heptane-2,3-diol** (in CDCl_3)[1]

Chemical Shift (δ , ppm)	Assignment
~75	C-3
~73	C-2
~33	C-4
~28	C-5
~23	C-6
~18	C-1
~14	C-7

Infrared (IR) Spectroscopy

Table 3: Typical Infrared Absorption Frequencies for erythro-**Heptane-2,3-diol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600 - 3200	Strong, Broad	O-H stretch (hydrogen-bonded)
3000 - 2850	Strong	C-H stretch (aliphatic)
1465	Medium	C-H bend (-CH ₂ -)
1375	Medium	C-H bend (-CH ₃)
1300 - 1000	Strong	C-O stretch

Mass Spectrometry (MS)

Table 4: Predicted Key Mass Spectrometry Fragmentation for erythro-**Heptane-2,3-diol**

m/z	Interpretation
132	[M] ⁺ (Molecular Ion)
114	[M - H ₂ O] ⁺
87	[M - C ₂ H ₅ O] ⁺ (alpha-cleavage)
73	[M - C ₄ H ₉] ⁺ (alpha-cleavage)
45	[C ₂ H ₅ O] ⁺

Experimental Protocols

A reliable method for the stereoselective synthesis of erythro-vicinal diols is the Sharpless Asymmetric Dihydroxylation of a trans-alkene. For erythro-**heptane-2,3-diol**, the starting material would be (E)-2-heptene.

Synthesis of erythro-Heptane-2,3-diol via Sharpless Asymmetric Dihydroxylation

This protocol is a general procedure and may require optimization for this specific substrate.

Materials:

- (E)-2-Heptene
- AD-mix- β (contains (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃, and K₂OsO₂(OH)₄)
- tert-Butanol
- Water
- Methanesulfonamide (CH₃SO₂NH₂)
- Sodium sulfite
- Ethyl acetate
- Magnesium sulfate
- Silica gel for column chromatography

Procedure:

- A mixture of tert-butanol and water (1:1, v/v) is prepared and cooled to 0 °C.
- AD-mix- β (1.4 g per 1 mmol of alkene) and methanesulfonamide (1 equivalent) are added to the cooled solvent mixture with vigorous stirring.
- (E)-2-Heptene (1 equivalent) is added to the stirred mixture at 0 °C.
- The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- Upon completion, the reaction is quenched by the addition of sodium sulfite (1.5 g per 1 mmol of alkene) and stirred for one hour.
- The mixture is extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- The solvent is removed under reduced pressure to yield the crude product.

- The crude diol is purified by silica gel column chromatography to afford pure erythro-**heptane-2,3-diol**.

Spectroscopic Analysis Protocol

NMR Spectroscopy:

- ^1H and ^{13}C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
- Samples are dissolved in deuterated chloroform (CDCl_3).
- Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy:

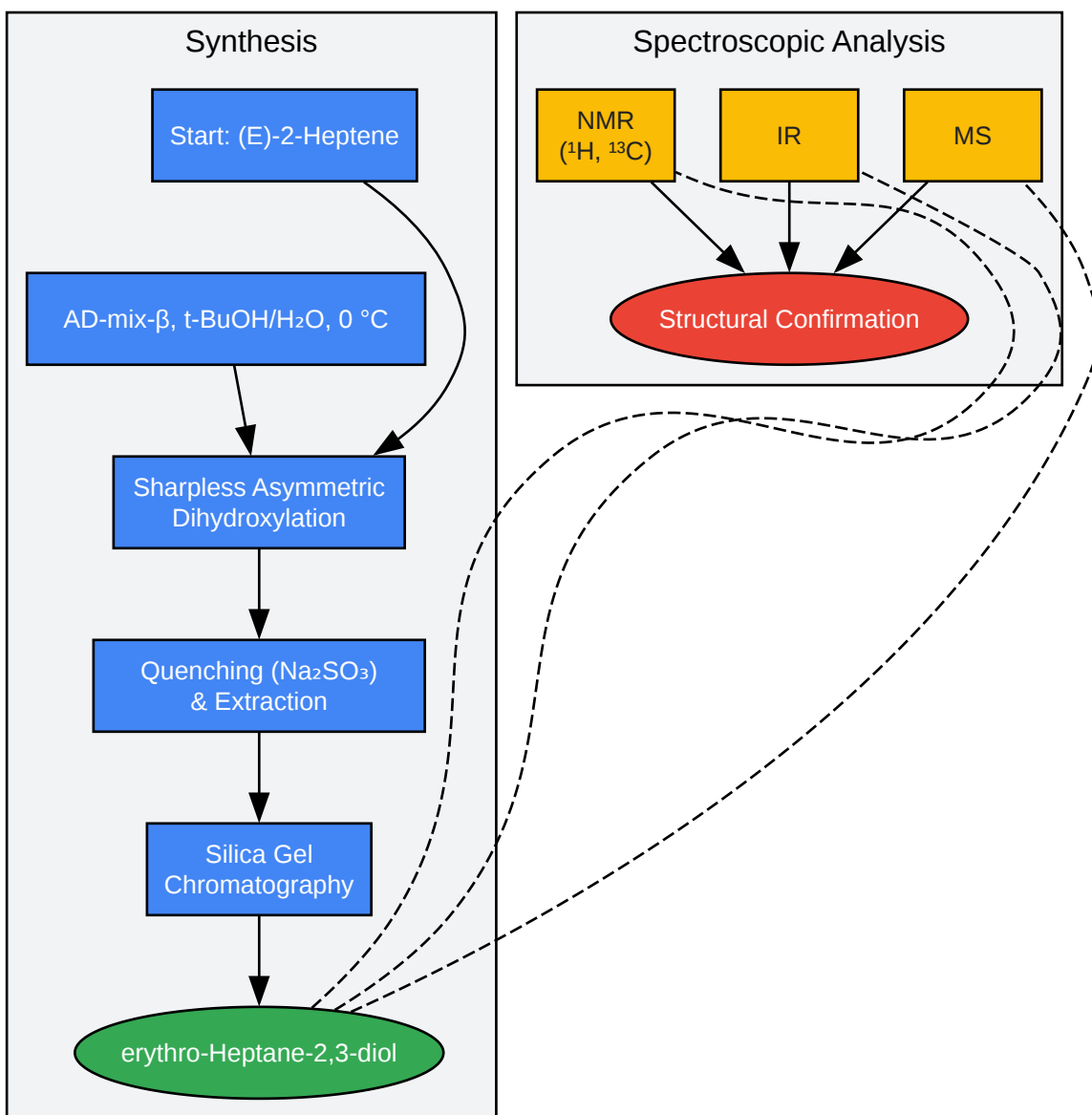
- IR spectra are recorded on an FT-IR spectrometer.
- Samples can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl_4).
- Absorption frequencies are reported in wavenumbers (cm^{-1}).

Mass Spectrometry:

- Mass spectra are obtained using an electron ionization (EI) mass spectrometer.
- The fragmentation pattern is analyzed to confirm the molecular weight and structure of the compound.

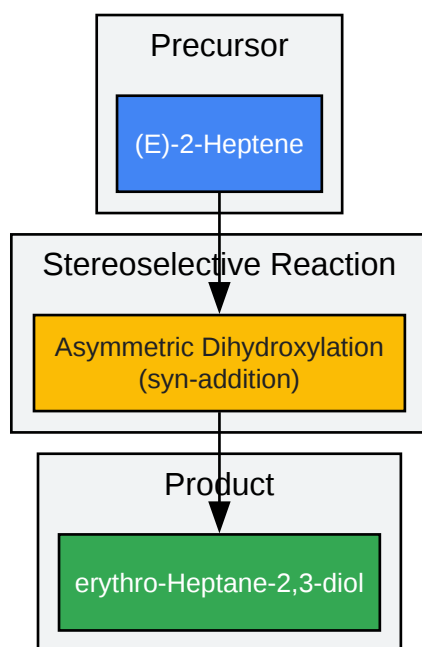
Visualizations

The following diagrams illustrate the synthetic and analytical workflow for erythro-**heptane-2,3-diol**.



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Caption: Synthetic and Analytical Workflow for erythro-**Heptane-2,3-diol**.



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Caption: Stereochemical Relationship in the Synthesis of erythro-**Heptane-2,3-diol**.

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References

- 1. spectrabase.com [spectrabase.com]
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